Cas no 2679933-32-3 (benzyl N-cyclopentyl-N-[(2S)-1-hydroxypropan-2-yl]carbamate)

Benzyl N-cyclopentyl-N-[(2S)-1-hydroxypropan-2-yl]carbamate is a specialized carbamate derivative featuring a cyclopentyl group and a chiral (2S)-1-hydroxypropan-2-yl moiety. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its structural complexity and potential as an intermediate in the development of bioactive molecules. The presence of both hydroxyl and carbamate functional groups enhances its utility in selective derivatization and conjugation reactions. Its chiral center allows for stereoselective applications, making it valuable in asymmetric synthesis. The benzyl protecting group offers additional flexibility for further modifications under controlled conditions. This compound is typically handled under inert conditions to preserve its reactivity and stability.
benzyl N-cyclopentyl-N-[(2S)-1-hydroxypropan-2-yl]carbamate structure
2679933-32-3 structure
Product Name:benzyl N-cyclopentyl-N-[(2S)-1-hydroxypropan-2-yl]carbamate
CAS No:2679933-32-3
MF:C16H23NO3
MW:277.358724832535
CID:6291426
PubChem ID:165910340
Update Time:2025-10-28

benzyl N-cyclopentyl-N-[(2S)-1-hydroxypropan-2-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-28285219
    • benzyl N-cyclopentyl-N-[(2S)-1-hydroxypropan-2-yl]carbamate
    • 2679933-32-3
    • Inchi: 1S/C16H23NO3/c1-13(11-18)17(15-9-5-6-10-15)16(19)20-12-14-7-3-2-4-8-14/h2-4,7-8,13,15,18H,5-6,9-12H2,1H3/t13-/m0/s1
    • InChI Key: VGSXTJJAVNUGFA-ZDUSSCGKSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N([C@@H](C)CO)C1CCCC1)=O

Computed Properties

  • Exact Mass: 277.16779360g/mol
  • Monoisotopic Mass: 277.16779360g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 49.8Ų

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Additional information on benzyl N-cyclopentyl-N-[(2S)-1-hydroxypropan-2-yl]carbamate

Benzyl N-Cyclopentyl-N-[(2S)-1-Hydroxypropan-2-yl]Carbamate: A Comprehensive Overview

Benzyl N-cyclopentyl-N-[(2S)-1-hydroxypropan-2-yl]carbamate, also known by its CAS number 2679933-32-3, is a versatile compound with significant applications in various fields. This compound has gained attention due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a benzyl group attached to a carbamate moiety, which is further substituted with a cyclopentyl group and an (S)-hydroxypropan-2-yl group. These substituents contribute to its stability, solubility, and reactivity, making it a valuable molecule for research and industrial applications.

The benzyl group in the molecule provides aromatic stability and enhances the compound's ability to interact with biological systems. The cyclopentyl group adds rigidity and hydrophobicity, which are desirable properties in drug design. The (S)-hydroxypropan-2-yl group introduces chirality, which is crucial for enantioselective reactions and the development of stereospecific drugs. Recent studies have highlighted the importance of chiral compounds in pharmacology, particularly in the design of drugs that target specific enzymes or receptors with high precision.

One of the most promising applications of benzyl N-cyclopentyl-N-[(2S)-1-hydroxypropan-2-yl]carbamate is in the field of drug delivery systems. Researchers have explored its potential as a prodrug carrier, where it can be used to enhance the bioavailability of therapeutic agents. The carbamate functionality allows for controlled release mechanisms, ensuring that the active ingredient is delivered to the target site in a sustained manner. This property has been extensively studied in recent clinical trials, where the compound demonstrated improved efficacy and reduced side effects compared to traditional drug delivery methods.

In addition to its pharmaceutical applications, benzyl N-cyclopentyl-N-[(2S)-1-hydroxypropan-2-yl]carbamate has shown potential in agrochemicals. Its ability to act as a biopesticide has been investigated, with studies indicating that it can effectively inhibit the growth of harmful pathogens while being environmentally friendly. The cyclopentyl group plays a critical role in this application by enhancing the compound's resistance to enzymatic degradation, ensuring prolonged efficacy in agricultural settings.

The synthesis of benzyl N-cyclopentyl-N-[(2S)-1-hydroxypropan-2-yl]carbamate involves a multi-step process that combines organic synthesis techniques with stereochemical control. The use of chiral auxiliaries and asymmetric catalysis has been instrumental in achieving high enantiomeric excess during the synthesis. Recent advancements in green chemistry have also led to more sustainable methods for producing this compound, reducing its environmental footprint while maintaining high yields.

Another area where this compound has shown promise is in materials science. Its unique combination of rigidity and flexibility makes it an ideal candidate for use in polymer synthesis and nanotechnology. Researchers have explored its potential as a building block for self-assembling materials, where it can form supramolecular structures with tailored properties. These applications are still in their early stages but hold significant potential for future innovations.

Despite its numerous advantages, benzyl N-cyclopentyl-N-[(2S)-1-hydroxypropan-2-yl]carbamate also presents some challenges. Its synthesis requires precise control over reaction conditions to ensure optimal yields and stereochemical purity. Additionally, while its environmental impact is lower than traditional compounds, further research is needed to fully understand its long-term effects on ecosystems.

In conclusion, benzyl N-cyclopentyl-N-[(2S)-1-hydroxypropan-2-yl]carbamate (CAS No: 2679933-32-3) is a multifaceted compound with wide-ranging applications across various industries. Its unique chemical structure and functional groups make it an invaluable tool for researchers and industry professionals alike. As advancements in chemistry continue to unfold, this compound is expected to play an even more significant role in shaping future innovations.

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